![molecular formula C17H20FN3O2 B2407068 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097890-27-0](/img/structure/B2407068.png)
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide” is a complex organic molecule. It contains a fluorophenoxy group, a pyrazolyl group, and a cyclohexyl group, all connected by an acetamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenoxy, pyrazolyl, and cyclohexyl groups would likely impart specific structural characteristics .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the acetamide group might be susceptible to hydrolysis, and the fluorophenoxy group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Novel Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, determined through various in vitro assays. Such findings suggest potential applications in developing compounds with antioxidant properties, which could be relevant for therapeutic or protective applications against oxidative stress-related diseases (K. Chkirate et al., 2019).
Process Optimization in Drug Synthesis
Another study focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the use of pyrazole-acetamide structures in synthesizing intermediates for antimalarial drugs. This research demonstrates the importance of such compounds in optimizing drug synthesis processes, potentially leading to more efficient production methods for pharmaceuticals (Deepali B Magadum & G. Yadav, 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
Pyrazole-acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions. Such studies are pivotal in the development of new materials for energy production and understanding molecular interactions in biological systems. The research suggests potential applications in dye-sensitized solar cells (DSSCs) and drug design, by analyzing light harvesting efficiency and binding affinity with proteins (Y. Mary et al., 2020).
Antimicrobial Agents Development
The synthesis and evaluation of pyrazole, thiophene, 1,3-thiazole, and 1,3,4-thiadiazole derivatives from 2-cyano-N-cyclohexylacetamide have highlighted the antimicrobial potential of such compounds. These findings indicate the role of pyrazole-acetamide derivatives in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Asmaa M. Fahim et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is the transcription factor RBPJ . RBPJ plays a crucial role in the Notch signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound acts as an effective inhibitor of RBPJ . It disrupts the interaction between Notch and RBPJ, thereby modulating the Notch signaling pathway .
Biochemical Pathways
The compound primarily affects the Notch signaling pathway . By inhibiting RBPJ, it disrupts the normal functioning of this pathway, leading to downstream effects on cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of RBPJ by this compound leads to modulation of the Notch signaling pathway . This can result in changes in cell proliferation, differentiation, and apoptosis, depending on the specific cellular context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperature conditions . It should be stored at -20°c for long-term use . The compound’s solubility in DMSO suggests that it may be affected by the presence of this solvent in the environment .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound interacts with the transcription factor RBPJ, a key player in the NOTCH signaling pathway . The nature of this interaction is inhibitory, disrupting the interaction between NOTCH and RBPJ .
Cellular Effects
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, by inhibiting RBPJ, can influence various cellular processes. The NOTCH-RBPJ pathway is involved in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the compound’s effects on these processes can be significant.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the transcription factor RBPJ, thereby inhibiting its interaction with NOTCH . This can lead to changes in gene expression and potentially affect enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-pyrazol-1-ylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-15-4-1-2-5-16(15)23-12-17(22)20-13-6-8-14(9-7-13)21-11-3-10-19-21/h1-5,10-11,13-14H,6-9,12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXVAPBKPHVBQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=CC=C2F)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
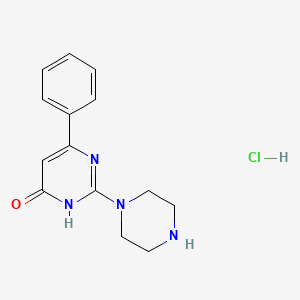
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)
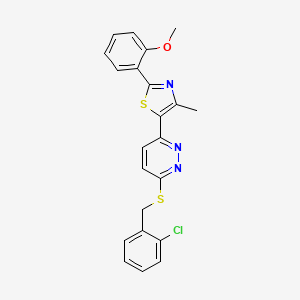
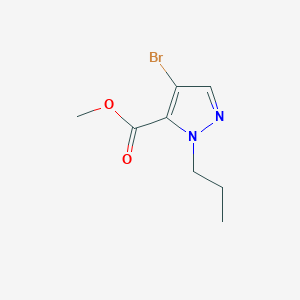
![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)
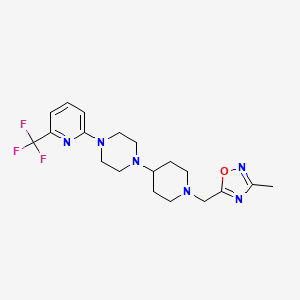
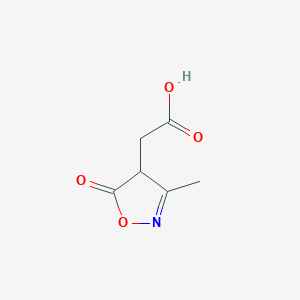
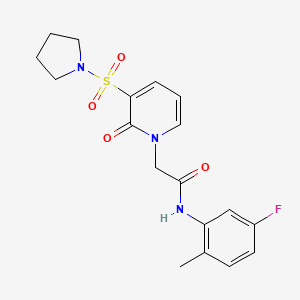
![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)
![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)



